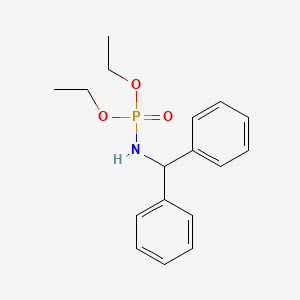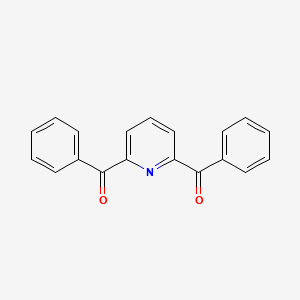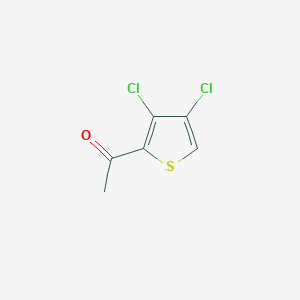![molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6](/img/new.no-structure.jpg)
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is a heterocyclic compound that belongs to the class of pyrimidopteridines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused to a pteridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone can be achieved through a one-step microwave-assisted reaction. This method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation . The reaction conditions are optimized to achieve high yields and eco-friendly synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-assisted synthesis provides a scalable and efficient approach that can be adapted for industrial applications. The use of microwave irradiation offers advantages such as shorter reaction times and reduced energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidopteridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is studied for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pteridine: A parent compound with a similar bicyclic structure.
Xanthine: Another heterocyclic compound with biological activity.
Lumazine: A compound with a similar ring system and biological significance.
Uniqueness
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is unique due to its specific substitution pattern and the presence of multiple functional groups that confer diverse reactivity and biological activity
Properties
CAS No. |
5807-13-6 |
|---|---|
Molecular Formula |
C8H4N6O4 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
InChI Key |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



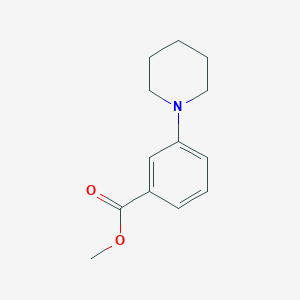

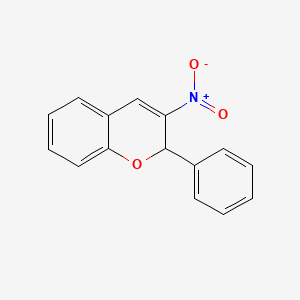

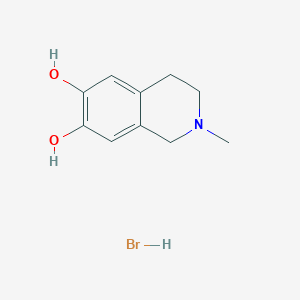
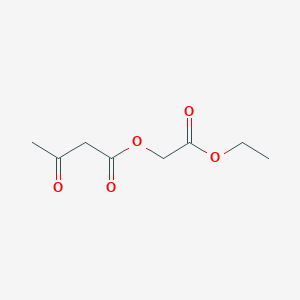
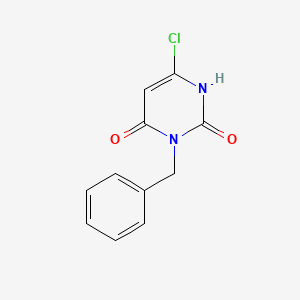


![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)
